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Compound of Interest

Compound Name: Tribenzyltin acetate

CAS No.: 10113-31-2

Cat. No.: B1284442

Get Quote

Abstract
This application note details the protocol for the

C NMR analysis of Tribenzyltin acetate (

). Unlike standard organic molecules, organotin compounds exhibit dynamic coordination
geometries that are highly solvent-dependent. This guide focuses on the detection and analysis
of

Sn satellite sidebands to determine the coordination number (4-coordinate monomer vs. 5-
coordinate polymer) using the magnitude of the

coupling constant.

Introduction: The Coordination Challenge
Tribenzyltin acetate is not merely a static organic molecule; it is a coordination complex

subject to structural flux. In the solid state, triorganotin carboxylates often exist as 1D

coordination polymers where the acetate group bridges two tin centers, creating a trigonal

bipyramidal (5-coordinate) geometry.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1284442#bc-rfq
https://www.benchchem.com/product/b1284442/docs?utm_src=pdf-body#application-note-high-resolution-c-nmr-characterization-of-tribenzyltin-acetate
https://www.benchchem.com/product/b1284442/docs?utm_src=pdf-body#application-note-high-resolution-c-nmr-characterization-of-tribenzyltin-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284442?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


However, in solution, this polymeric chain can dissociate. The extent of this dissociation

depends on the solvent's polarity and coordinating ability.

Non-coordinating solvents (e.g.,

): The complex may exist as an equilibrium between monomers and oligomers.

Coordinating solvents (e.g., DMSO-

): The solvent often breaks the polymer, coordinating directly to the Tin center, stabilizing a
specific geometry.

Therefore,

C NMR is not just for chemical identification; it is a probe for molecular geometry. The primary
diagnostic tool is the scalar coupling (

-coupling) between the magnetically active Tin isotopes and the

-carbon of the benzyl group.

The "Satellite" Phenomenon
Tin has two spin-1/2 isotopes with significant natural abundance:

Sn (7.68%)

Sn (8.59%)

Sn (32.58%) – Magnetically inactive (Spin 0)

In a

C spectrum, the majority of the signal comes from molecules containing inactive tin isotopes
(singlet). However, roughly 16% of the molecules contain active tin, resulting in small "satellite"
doublets flanking the main peak. The distance between these satellites (in Hz) is the coupling
constant, which correlates directly to the

-character of the Sn-C bond and the C-Sn-C bond angle.

Experimental Protocol
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Reagents and Materials[1][2][3][4][5][6]
Analyte: Tribenzyltin acetate (

purity).

Solvents:

Chloroform-

(

): For observing "native" solution state aggregation.

DMSO-

: For observing solvent-coordinated monomeric species.

Internal Standard: Tetramethylsilane (TMS) or residual solvent peak reference.

Sample Preparation[1]
Concentration: Prepare a solution of approx. 50–80 mg of Tribenzyltin acetate in 0.6 mL of

deuterated solvent.

Note: Higher concentrations favor oligomerization in non-polar solvents. If studying

aggregation, perform a dilution series (e.g., 10 mg, 50 mg, 100 mg).

Filtration: Filter through a glass wool plug if any turbidity is observed (hydrolysis products).

Instrument Parameters ( C NMR)
Frequency: 100 MHz or higher (400 MHz proton frequency) is recommended to resolve

satellites clearly.

Pulse Sequence:zgpg30 (Power-gated decoupling) or invgate (Inverse gated decoupling) if

quantitative integration is required.

Spectral Width: 0 – 220 ppm.
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Relaxation Delay (

): Set to

seconds. The carboxylate carbonyl carbon has a long

relaxation time. Insufficient delay will suppress this diagnostic peak.

Scans (NS): Minimum 1024 scans. Detecting the low-abundance tin satellites requires a high

signal-to-noise ratio (SNR).

Workflow Visualization
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Figure 1: Analytical workflow for determining organotin coordination geometry via NMR.

Results and Discussion
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Spectral Assignments
The

C spectrum of Tribenzyltin acetate is characterized by three distinct regions.

Table 1: Typical Chemical Shift Assignments (

)

Carbon Type Position

Chemical Shift
(

, ppm)

Multiplicity Notes

Acetate
Carbonyl (

)
176.0 – 180.0 Singlet

Weak intensity

due to long

.

Acetate
Methyl (

)
20.0 – 23.0 Singlet

Benzyl
Methylene (

)
25.0 – 35.0

Singlet w/

Satellites

Diagnostic Peak.

Shows Sn

coupling.

Benzyl Aromatic Ipso 138.0 – 142.0
Singlet w/

Satellites

Shows

or

coupling.

Benzyl
Aromatic (o, m,

p)
125.0 – 130.0 Singlets

Overlapping

region.

Calculating Coupling Constants
The most informative parameter is the one-bond coupling constant between the tin nucleus and

the benzylic methylene carbon:

.
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Step-by-Step Calculation:

Locate the main Benzyl

peak (center).

Identify the two small satellite peaks equidistant from the center.

Record the frequency (in Hz) of the left satellite (

) and the right satellite (

).

Calculate

:

Note: You may see two sets of satellites. The outer pair corresponds to

(larger moment) and the inner pair to

. Use the

value for standard comparisons.

Structural Interpretation (The Lockhart-Manders
Correlation)
The magnitude of

is directly proportional to the coordination number.

Tetrahedral (4-coordinate): In non-coordinating solvents at low concentration, the tin center is

roughly tetrahedral.

Typical

Value:

[1]
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Trigonal Bipyramidal (5-coordinate): In the solid state or coordinating solvents, the tin

expands its coordination sphere. This increases the

-character of the Sn-C bonds in the equatorial plane.

Typical

Value:

Diagnostic Rule: If your calculated

is < 400 Hz, the Tribenzyltin acetate is likely monomeric in solution. If it approaches 600 Hz, it
is forming a coordination polymer or a solvent-complexed species.

Troubleshooting & Common Pitfalls
Missing Carbonyl Peak

Cause: The quaternary carbonyl carbon has very slow relaxation.

Solution: Increase the relaxation delay (

) to 5 seconds or add a paramagnetic relaxation agent (e.g., Cr(acac)

).

Broad Lines
Cause: Chemical exchange. If the acetate ligand is rapidly exchanging between bridging and

monodentate states (fluxional behavior), the peaks will broaden.

Solution: Perform Variable Temperature (VT) NMR. Cooling the sample (e.g., to -40°C) often

slows the exchange, sharpening the peaks and resolving distinct isomers.

Hydrolysis
Observation: Appearance of a sharp peak near 172 ppm (free acetic acid) or broad signals in

the tin region.

Cause: Organotins are moisture sensitive.
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Solution: Use dry solvents stored over molecular sieves.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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